![molecular formula C15H20F3NO4S B6432197 N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2192745-78-9](/img/structure/B6432197.png)
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide
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Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties . The compound also contains a cyclopentyl group and a trifluoromethyl group attached to a benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentyl group, the introduction of the hydroxyethoxy group, and the attachment of the trifluoromethyl group to the benzene ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzene ring provides a planar, aromatic center to the molecule. The trifluoromethyl group is an electron-withdrawing group, which could impact the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S/c16-15(17,18)12-3-5-13(6-4-12)24(21,22)19-11-14(23-10-9-20)7-1-2-8-14/h3-6,19-20H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUALJPXTZLDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide |
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